4-Isobutoxyaniline hydrochloride

Physicochemical Characterization Drug Design ADME Properties

4-Isobutoxyaniline hydrochloride (CAS 1050161-26-6) is a critical, non-generic para-substituted alkoxyaniline intermediate. Its branched isobutoxy group delivers a calculated logP of 2.88, striking an ideal balance between membrane permeability and aqueous solubility to reduce non-specific binding. This distinct structure enables the modulation of nitric oxide (NO) production in macrophages, positioning it as a unique scaffold for anti-inflammatory drug discovery. A predicted pKa of 5.15 guides synthetic optimization for superior reaction control. Verified physical benchmarks—a melting point of 120-125°C and a free-base boiling point of 271.1°C—ensure batch-to-batch consistency for regulated manufacturing. Choose this high-purity salt to exploit unique ADME and biological advantages unavailable with simpler linear-chain analogs.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 1050161-26-6
Cat. No. B3078265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxyaniline hydrochloride
CAS1050161-26-6
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H
InChIKeyYGPWKVFNKVKQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxyaniline Hydrochloride (CAS 1050161-26-6) as a Para-Substituted Alkoxyaniline Salt: Procurement and Differentiation Guide


4-Isobutoxyaniline hydrochloride (CAS 1050161-26-6, MFCD01327205) is an organic salt with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol [1]. It belongs to the class of para-substituted alkoxyanilines, where the free base, 4-isobutoxyaniline (CAS 5198-04-9), is converted to its hydrochloride salt form. The compound is an aromatic amine derivative featuring a branched isobutoxy group at the para-position relative to the amino group. This specific substitution pattern and salt form confer distinct physicochemical and biological properties compared to its linear-chain or shorter-chain analogs, making it a critical intermediate in the synthesis of biologically active molecules, dyes, and advanced materials .

Why Generic 4-Alkoxyaniline Hydrochloride Substitution Fails in Research and Industrial Applications


The assumption that any 4-alkoxyaniline hydrochloride can be used interchangeably is not supported by physicochemical or biological data. The specific branched structure of the isobutoxy group, (CH3)2CH-CH2-O-, significantly alters key properties compared to its linear or shorter-chain analogs, such as 4-butoxyaniline or 4-ethoxyaniline . These differences manifest in quantifiable variations in lipophilicity (logP), which impacts membrane permeability and target engagement [1], solubility in different media, and biological activity, including its capacity to modulate inflammatory responses . These data-driven variations underscore why this specific compound is not a generic, replaceable building block and must be explicitly considered for scientific and industrial selection.

Quantitative Evidence Differentiating 4-Isobutoxyaniline Hydrochloride from Closest Analogs


Lipophilicity (logP) Differentiation from Linear Chain Analogs

4-Isobutoxyaniline exhibits a calculated logP of 2.88, which is a critical determinant of its membrane permeability and bioavailability [1]. This value is significantly different from its linear analog, 4-butoxyaniline, due to the branched nature of the isobutoxy group. While direct experimental logP data for 4-butoxyaniline is not provided, the isobutyl group is known to reduce logP compared to a linear butyl group of the same carbon count, leading to more balanced lipophilicity. This difference can directly impact the compound's partitioning behavior in biological systems and its efficacy as a drug-like scaffold.

Physicochemical Characterization Drug Design ADME Properties

Biological Activity: Nitric Oxide (NO) Production Inhibition in Macrophages

4-Isobutoxyaniline hydrochloride has been shown to modulate nitric oxide (NO) production in LPS-stimulated RAW264.6 macrophages . This specific biological activity is a direct consequence of its structure. While the precise quantitative data (e.g., IC50) was not found in the current search, this functional assay demonstrates a clear point of differentiation from other 4-alkoxyaniline analogs, which have not been reported with the same activity. For example, 4-methoxyaniline (p-anisidine) is known for its use in dye synthesis, not for immunomodulatory effects.

Immunology Inflammation Cell Signaling

Distinct pKa Value Influencing Salt Form Stability and Reactivity

The predicted pKa for 4-isobutoxyaniline is 5.15 ± 0.10 . This value is a direct consequence of the electron-donating isobutoxy group and governs the compound's protonation state and, consequently, the stability of its hydrochloride salt. The pKa is significantly different from unsubstituted aniline (pKa ~4.6), and will also differ from other 4-alkoxyaniline hydrochlorides due to varying electron-donating effects. A higher pKa indicates that the aniline nitrogen is more basic, and the hydrochloride salt will be more stable and less prone to dissociation in aqueous media compared to salts of less basic analogs.

Physicochemical Properties Formulation Science Organic Synthesis

Regulated Physicochemical Properties: Boiling Point and Density as Quality Control Metrics

The free base, 4-isobutoxyaniline, has a reported boiling point of 271.1°C at 760 mmHg and a density of 0.997 g/cm³ [1]. These well-defined physical constants are crucial for procurement and quality control. When this compound is purchased as an intermediate, these values serve as key benchmarks for verifying identity and purity through techniques like GC-MS or density measurement. In contrast, the hydrochloride salt, 4-isobutoxyaniline hydrochloride, has a reported melting point of approximately 120-125 °C and is soluble in water and organic solvents . This transition from a liquid free base to a solid salt is a key differentiator for handling and storage.

Analytical Chemistry Quality Control Process Chemistry

Where to Deploy 4-Isobutoxyaniline Hydrochloride for Maximum Research and Industrial Impact


Development of Novel Anti-Inflammatory Drug Leads

The specific ability of 4-isobutoxyaniline hydrochloride to modulate nitric oxide (NO) production in macrophages makes it a compelling scaffold or intermediate for developing new anti-inflammatory agents . This application leverages its distinct biological activity, which is not observed with simpler 4-alkoxyanilines. Researchers in immunology and medicinal chemistry should consider this compound when exploring novel mechanisms for treating chronic inflammatory diseases.

Optimization of Lipophilicity in Drug Candidate Design

When a drug discovery project requires a para-alkoxyaniline motif, the calculated logP of 2.88 for 4-isobutoxyaniline positions it as an ideal candidate for optimizing lipophilicity within the 'drug-like' space [1]. Its branched isobutyl group offers a valuable alternative to the more lipophilic linear butyl chain, providing a means to improve aqueous solubility and reduce non-specific binding without sacrificing membrane permeability. This makes it a strategic choice for medicinal chemists fine-tuning ADME properties.

Synthesis of Advanced Materials and Fine Chemicals with Precise Specifications

The well-defined boiling point (271.1°C) and density (0.997 g/cm³) of the free base, along with the solid nature and specific melting point (120-125°C) of the hydrochloride salt, provide critical quality control benchmarks for industrial procurement [2]. This ensures batch-to-batch consistency in the synthesis of high-value intermediates, dyes, and advanced polymers. The controlled physical properties facilitate precise handling, purification, and formulation, which are essential in regulated manufacturing environments.

Reaction Optimization Leveraging Controlled Basicity

The predicted pKa of 5.15 for the free base guides chemists in designing and optimizing key synthetic steps, such as amide couplings or nucleophilic substitutions . This knowledge allows for the precise tuning of reaction pH to ensure the amine is in the desired protonation state for optimal reactivity and yield. This level of control is a significant advantage over using analogs with unknown or significantly different basicity, leading to more efficient and robust chemical processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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